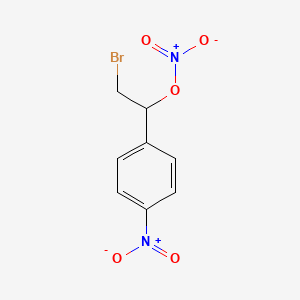![molecular formula C9H14N2O4S B8039513 5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid](/img/structure/B8039513.png)
5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid is an organic compound with the molecular formula C9H13NO4S. It is a derivative of benzenesulfonic acid, featuring an amino group and a hydroxyethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid typically involves the reaction of benzenesulfonic acid derivatives with appropriate amines. One common method includes the reaction of 5-amino-2-chloromethylbenzenesulfonic acid with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Produces sulfonic acid derivatives.
Reduction: Yields amino-substituted benzenesulfonic acids.
Substitution: Results in various substituted benzenesulfonic acid derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid is used as a building block for synthesizing more complex molecules. It is also employed in the study of reaction mechanisms and as a reagent in various organic transformations.
Biology
In biological research, this compound is used in the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their roles in drug development, particularly in targeting specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Hydroxyethyl)amino]-2-methylphenol: Similar in structure but with a methyl group instead of an amino group.
2-Amino-5-methylbenzenesulfonic acid: Contains a methyl group instead of a hydroxyethylamino group.
Uniqueness
5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid is unique due to the presence of both an amino group and a hydroxyethylamino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its similar compounds.
Properties
IUPAC Name |
5-amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c10-8-2-1-7(6-11-3-4-12)9(5-8)16(13,14)15/h1-2,5,11-12H,3-4,6,10H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYADNXLGVJFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)CNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Dimethylsulfamoylimino)-[1,3]dithiolo[4,5-b]quinoxaline](/img/structure/B8039443.png)
![2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane](/img/structure/B8039451.png)
![2-[2-(2-Tert-butylsulfanylethylsulfanyl)ethylsulfanyl]-2-methylpropane](/img/structure/B8039463.png)



![5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8039494.png)


![5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid](/img/structure/B8039507.png)


![ethyl N-[4-[ethoxycarbonyl(methyl)amino]-3,6-dioxocyclohexa-1,4-dien-1-yl]-N-methylcarbamate](/img/structure/B8039538.png)
![5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide](/img/structure/B8039544.png)
